
Methyl S-ethyl-L-homocysteinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl S-ethyl-L-homocysteinate is a derivative of homocysteine, an intermediate product in the metabolism of the essential amino acid methionine. Homocysteine is involved in various metabolic pathways, including remethylation to methionine and transsulfuration to cysteine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl S-ethyl-L-homocysteinate can be synthesized through the esterification of homocysteine with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . Another method involves the microwave-assisted derivatization of fatty acids, which is fast and accurate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the principles of esterification and microwave-assisted derivatization can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl S-ethyl-L-homocysteinate undergoes various chemical reactions, including:
Oxidation: Conversion to disulfides or sulfoxides.
Reduction: Conversion to thiols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Methyl S-ethyl-L-homocysteinate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in disease mechanisms.
Mecanismo De Acción
Methyl S-ethyl-L-homocysteinate exerts its effects through its involvement in metabolic pathways. It can be remethylated to methionine or converted to cysteine via the transsulfuration pathway. These pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) . The compound’s effects are mediated through its interactions with enzymes and other molecular targets involved in these pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl S-ethyl-L-homocysteinate include:
S-allyl-L-cysteine: Found in garlic, exhibits antioxidant and neuroprotective effects.
S-ethyl-L-cysteine: A derivative of S-allyl-L-cysteine with similar biological activities.
S-propyl-L-cysteine: Another derivative with neuroprotective properties.
Uniqueness
This compound is unique due to its specific structure and its role in homocysteine metabolism. Its ability to participate in both remethylation and transsulfuration pathways distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C7H15NO2S |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-4-ethylsulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
Clave InChI |
BUOIIQFTBLIAGY-LURJTMIESA-N |
SMILES isomérico |
CCSCC[C@@H](C(=O)OC)N |
SMILES canónico |
CCSCCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


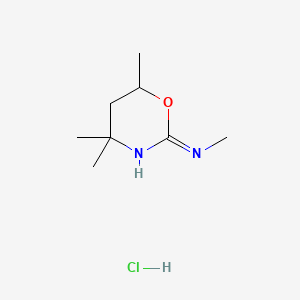
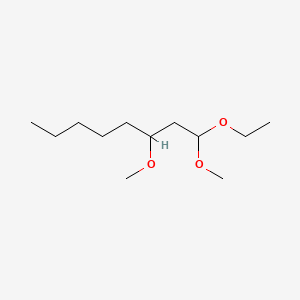
![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)
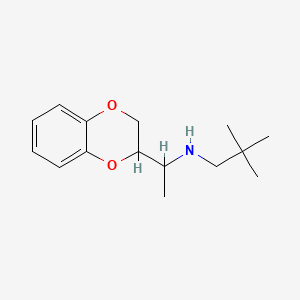
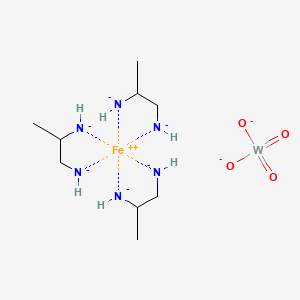
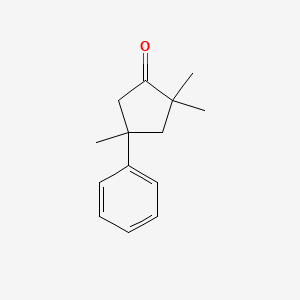

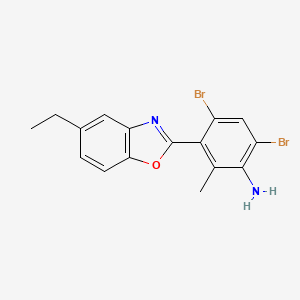

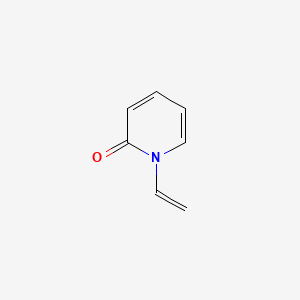
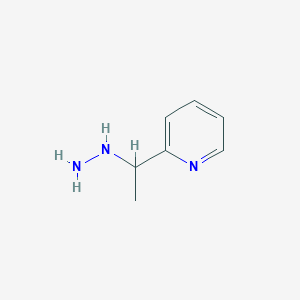
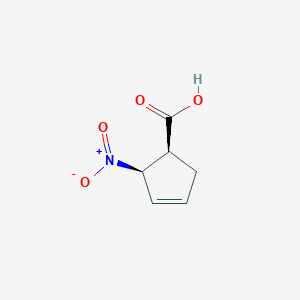

![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)
